molecular formula C14H11ClN2O2 B2736988 1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one CAS No. 74169-54-3

1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B2736988
CAS No.: 74169-54-3
M. Wt: 274.7
InChI Key: YUUPOEIPCKZQSL-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one” is a complex organic molecule. It is related to pyraclostrobin, a fungicide . The IUPAC name of pyraclostrobin is methyl [2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]methoxycarbamate .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazole ring attached to a phenyl group with a chlorine atom at the 4-position . More detailed structural information would require a more specific analysis or experimental data.

Scientific Research Applications

Chlorophenols in Waste Incineration

Chlorophenols, including 1-(4-chlorophenyl)-related compounds, are significant in the context of municipal solid waste incineration due to their role as precursors to dioxins. These compounds, resulting from incomplete combustion, participate in various pathways leading to the formation of environmentally persistent pollutants. Studies have focused on their concentrations, formation rates, and pathways in waste incineration processes, highlighting the environmental impact and the need for effective control measures (Peng et al., 2016).

Synthesis of Pyrazole Heterocycles

Pyrazole derivatives, including structures similar to 1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one, play a crucial role in medicinal chemistry. These compounds exhibit a wide range of biological activities, such as anticancer, analgesic, and anti-inflammatory effects. Recent advancements in synthetic methods for pyrazole heterocycles have expanded their application in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).

Antioxidant Properties of Chromones

Chromone derivatives, structurally related to this compound, have been identified as potent radical scavengers. These compounds' ability to neutralize reactive oxygen species and inhibit free radical processes underpins their application in preventing or mitigating cellular damage associated with various diseases (Yadav et al., 2014).

Quinoxaline Chemistry

The structural similarity of quinoxalines to pyrazol-6(1H)-ones underscores the significance of these compounds in organic chemistry and pharmaceutical research. Quinoxalines serve as key intermediates in synthesizing various biologically active molecules, demonstrating their broad utility in drug development and synthetic organic chemistry (Pareek & Kishor, 2015).

Polychlorinated Compounds' Environmental Impact

Studies on polychlorinated diphenyl ethers highlight the environmental persistence and toxicity of chlorinated organic compounds, including chlorophenyl derivatives. These investigations provide insights into the sources, environmental levels, and potential human and ecological risks associated with these pollutants, guiding regulatory and remediation efforts (Domingo, 2006).

Properties

IUPAC Name

1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c1-8-7-12(18)19-14-13(8)9(2)16-17(14)11-5-3-10(15)4-6-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUPOEIPCKZQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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